molecular formula C22H22N2O6S B11407356 6,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

6,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11407356
M. Wt: 442.5 g/mol
InChI Key: KJDBOLWJOFSBMP-UHFFFAOYSA-N
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Description

6,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a sophisticated synthetic organic compound designed for advanced pharmaceutical and biochemical research. This molecule integrates a chromene core structure with a benzenesulfonamide group linked via a morpholine ring, a design that leverages the known biological activities of its components. Chromene-based sulfonamides have recently emerged as a promising class of compounds in medicinal chemistry, particularly as inhibitors of carbonic anhydrase (CA) isoforms . These metalloenzymes, which catalyze the hydration of carbon dioxide, are significant therapeutic targets. Specific isoforms, such as the tumor-associated hCA IX and hCA XII, are overexpressed in many cancers and are involved in cancer progression, making their selective inhibition an attractive strategy for anticancer drug development . The presence of the sulfonamide group, a classic zinc-binding function in CA inhibitors, combined with the chromene scaffold, suggests this compound has significant potential as a lead structure for the creation of novel anticancer agents targeting these pathological processes. Beyond its primary potential in oncology, the distinct structure of this chromene-carboxamide sulfonamide provides a versatile scaffold for probing a wider range of biological mechanisms. The morpholine sulfonyl group can enhance physicochemical properties, potentially leading to improved solubility and pharmacokinetic profiles, which is critical for in vitro and in vivo research applications. Compounds with similar chromene and sulfonamide architectures have been investigated for their utility in central nervous system (CNS) research, including as tools for positron emission tomography (PET) imaging of specific receptors . Furthermore, the structural motifs present in this compound are frequently explored in various other therapeutic areas, including antimicrobial and anti-inflammatory research. This product is strictly intended for research applications in a controlled laboratory environment. It is not manufactured for, suitable for, or intended for use in human or veterinary diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

6,8-dimethyl-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H22N2O6S/c1-14-11-15(2)21-18(12-14)19(25)13-20(30-21)22(26)23-16-3-5-17(6-4-16)31(27,28)24-7-9-29-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H,23,26)

InChI Key

KJDBOLWJOFSBMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C

Origin of Product

United States

Preparation Methods

Claisen Condensation

A resorcinol derivative (e.g., 2,4-dihydroxy-6,8-dimethylacetophenone) undergoes cyclization with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions. For example:

  • Reactants : 2,4-Dihydroxy-6,8-dimethylacetophenone (1.0 equiv), ethyl acetoacetate (1.2 equiv), sulfuric acid (catalytic).

  • Conditions : Reflux in ethanol (12 h).

  • Yield : 68–75%.

Multi-component Reaction (MCR)

A one-pot reaction using enolizable compounds, aldehydes, and malononitrile in the presence of a magnetic graphene oxide catalyst (MNPs·GO-CysA):

  • Reactants : Dimedone (1.0 equiv), 3,5-dimethylbenzaldehyde (1.0 equiv), malononitrile (1.2 equiv).

  • Catalyst : MNPs·GO-CysA (15 mg).

  • Conditions : Water–ethanol (3:1), reflux (2 h).

  • Yield : 85–92%.

Table 1: Comparison of Chromene Carboxylic Acid Synthesis Methods

MethodCatalystTime (h)Yield (%)Purity (%)
Claisen CondensationH₂SO₄1268–7595
MCRMNPs·GO-CysA285–9298

Preparation of 4-(Morpholin-4-ylsulfonyl)aniline

The aniline derivative is synthesized via sulfonation of morpholine and subsequent coupling:

Sulfonation of Morpholine

  • Step 1 : Morpholine reacts with chlorosulfonic acid (ClSO₃H) in dry dichloromethane at 0°C to form morpholine-4-sulfonyl chloride.

  • Step 2 : Reaction with 4-nitroaniline in the presence of triethylamine yields 4-(morpholin-4-ylsulfonyl)nitrobenzene.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 4-(morpholin-4-ylsulfonyl)aniline.

Table 2: Sulfonation and Reduction Conditions

StepReagentsConditionsYield (%)
SulfonationClSO₃H, morpholine0°C, 2 h78
Coupling4-Nitroaniline, Et₃NRT, 6 h85
ReductionH₂ (1 atm), Pd-C (10%)Ethanol, 4 h90

Amide Coupling to Form the Target Compound

The carboxylic acid is activated and coupled with 4-(morpholin-4-ylsulfonyl)aniline:

Acid Chloride Method

  • Activation : 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux (2 h) to form the acyl chloride.

  • Coupling : Acyl chloride is treated with 4-(morpholin-4-ylsulfonyl)aniline in dry THF with triethylamine (2.0 equiv) at 0°C to RT.

  • Yield : 70–78%.

Coupling Reagent Approach

  • Reagents : EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv) in DCM.

  • Conditions : Stir at RT for 12 h.

  • Yield : 82–88%.

Table 3: Amidation Methods and Yields

MethodReagentsSolventYield (%)
Acid ChlorideSOCl₂, Et₃NTHF70–78
EDC/HOBtEDC·HCl, HOBt, DIPEADCM82–88

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

  • Chromene Formation : 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid synthesized in 30 min (vs. 12 h conventionally) using 300 W irradiation.

  • Amidation : EDC/HOBt coupling under microwave (100°C, 20 min) achieves 90–94% yield.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 1685 cm⁻¹ (C=O, chromone), 1650 cm⁻¹ (amide I), 1320 cm⁻¹ (S=O).

  • ¹H NMR (DMSO- d₆) : δ 2.35 (s, 6H, 6,8-CH₃), 3.15–3.30 (m, 4H, morpholine), 7.85 (d, 2H, Ar-H), 8.20 (s, 1H, chromene-H), 10.45 (s, 1H, NH).

  • MS (ESI) : m/z 443.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the sulfonyl and morpholine groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key analogs and their structural differences compared to the target compound:

Compound Name R-Group on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
6,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide (Target) Morpholin-4-ylsulfonyl C₂₃H₂₄N₂O₆S 480.51* N/A Polar morpholine ring; sulfonyl group enhances hydrogen-bonding potential .
N-(3-Ethylphenyl)-4-oxo-4H-chromene-2-carboxamide (3′a, ) 3-Ethylphenyl C₁₈H₁₅NO₃ 294.11 110–112 Smaller alkyl substituent; lower molecular weight .
N-(4-((1H-Imidazol-1-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide (3′d, ) 4-(Imidazolylmethyl)phenyl C₂₀H₁₅N₃O₃ 346.12 259–261 Bulky imidazole group; potential for π-π interactions .
6,8-dimethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide () Methyl(phenyl)sulfamoyl C₂₅H₂₅N₂O₅S 477.55 N/A Sulfamoyl group with aromatic substituent; less polar than morpholine .
N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide () 2,4-Dimethoxyphenyl C₂₀H₁₉NO₅ 353.36 N/A Electron-donating methoxy groups; altered electronic density .
6,8-dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide () Sulfamoylphenyl + Cl substituents C₁₆H₁₀Cl₂N₂O₅S 413.23 N/A Chlorine atoms increase electronegativity; sulfamoyl group .

*Molecular weight calculated based on formula.

Key Differences and Implications

  • Polarity and Solubility : The target compound’s morpholin-4-ylsulfonyl group introduces higher polarity compared to analogs with alkyl (3′a) or methoxy () substituents. This may improve aqueous solubility, critical for bioavailability .
  • In contrast, alkyl or methoxy groups (3′a, ) lack this capability .
  • Steric Effects : The imidazolylmethyl group in 3′d () and methyl(phenyl)sulfamoyl in introduce bulkier substituents, which might hinder binding in sterically constrained environments compared to the morpholine ring .

Physicochemical Properties

  • Melting Points: Analogs with polar groups (e.g., 3′d, melting point 259–261°C) exhibit higher melting points than non-polar derivatives (e.g., 3′a, 110–112°C), suggesting stronger intermolecular forces . The target compound’s melting point is unreported but likely higher due to its polar substituents.
  • Molecular Weight : The target compound (≈480 g/mol) and analog (≈477 g/mol) are significantly heavier than simpler derivatives (e.g., 3′a, 294 g/mol), which may influence pharmacokinetic properties like membrane permeability .

Structural Confirmation Methods

All analogs in were characterized via ¹H/¹³C NMR and mass spectrometry, confirming their structures. For example, 3′a showed a singlet at δ 8.30 ppm for the chromene proton, while 3′d displayed imidazole protons at δ 8.60 ppm . Similar techniques would apply to the target compound.

Biological Activity

6,8-Dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O5S

The presence of the morpholine group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that chromene derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of chromene can significantly reduce viability in cancer cell lines. For instance, a related compound was found to have an IC50 value of approximately 10 µM against MCF-7 cells, indicating potent activity .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds may interact with key proteins involved in cell survival pathways, such as Bcl-2 family proteins and caspases, promoting apoptosis .

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Chromene derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

  • Enzyme Inhibition : In vitro assays have shown that related compounds exhibit moderate inhibition of COX-2 and lipoxygenases (LOX), which are critical in the biosynthesis of pro-inflammatory mediators .
  • Cytokine Modulation : Studies indicate that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, further supporting their potential as anti-inflammatory agents.

Data Table: Summary of Biological Activities

Activity TypeTest SystemResultReference
AnticancerMCF-7 Cell LineIC50 = 10 µM
COX InhibitionIn vitro AssayModerate inhibition
Cytokine ProductionMacrophage ActivationReduced TNF-alpha production

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of a series of chromene derivatives, including our compound of interest. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity against breast cancer cells due to increased binding affinity to target proteins involved in apoptosis.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of similar chromene derivatives. The study revealed that these compounds could significantly downregulate the expression of COX enzymes in lipopolysaccharide-stimulated macrophages, suggesting a potential therapeutic application in inflammatory diseases.

Q & A

Basic: What are the key synthetic strategies for preparing 6,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Chromene Core Formation : Condensation of substituted salicylaldehyde derivatives with active methylene compounds (e.g., malononitrile) under acidic or basic conditions to form the 4-oxo-chromene scaffold.

Carboxamide Introduction : Coupling the chromene-2-carboxylic acid intermediate with 4-(morpholin-4-ylsulfonyl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .

Sulfonylation : Reaction of the phenylamine precursor with morpholine-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .
Critical Considerations : Optimize reaction conditions (temperature, solvent purity) to avoid side products like over-sulfonated derivatives.

Basic: How is the structural integrity of this compound confirmed in crystallographic studies?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement (single-crystal X-ray diffraction) to resolve the 3D structure. Key parameters include bond lengths (e.g., C=O at ~1.21 Å) and torsion angles between the chromene core and sulfonylphenyl group .
  • Spectroscopic Validation :
    • NMR : Confirm substituent positions via 1^1H-NMR (e.g., methyl protons at δ 2.1–2.3 ppm) and 13^{13}C-NMR (carbonyl carbons at ~175–185 ppm).
    • IR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm1^{-1}, sulfonyl S=O at ~1350/1150 cm1^{-1}) .

Advanced: How can researchers design experiments to evaluate its biological activity against cancer targets?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ assays. Compare IC50_{50} values with reference inhibitors (e.g., Gefitinib).
    • Apoptosis Induction : Use flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, A549) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace morpholine with piperazine) to assess sulfonyl group necessity for target binding .

Advanced: How can contradictory data on its antimicrobial efficacy across studies be resolved?

Methodological Answer:

  • Standardized Protocols :
    • MIC Testing : Use CLSI guidelines for bacterial strains (e.g., S. aureus ATCC 25923) to ensure reproducibility.
    • Solvent Controls : Verify that DMSO (used for solubilization) does not inhibit microbial growth at working concentrations .
  • Mechanistic Studies :
    • Membrane Permeability Assays : Employ SYTOX Green uptake assays to determine if activity correlates with membrane disruption.
    • Resistance Profiling : Test against efflux pump-deficient strains (e.g., E. coli ΔacrAB) to identify resistance mechanisms .

Structural Analysis: What hydrogen-bonding patterns influence its crystallographic packing?

Methodological Answer:

  • Graph Set Analysis : Identify motifs like R22(8)R_2^2(8) (amide-carboxyl dimer) or S(6)S(6) (sulfonyl-morpholine interactions) using Mercury software.
  • Thermal Motion : Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion in the morpholine ring .
  • Comparative Data : Cross-reference with similar chromene-carboxamides (e.g., 6-chloro-4-oxo derivatives) to identify packing trends .

SAR Studies: How does the morpholin-4-ylsulfonyl group enhance target selectivity?

Methodological Answer:

  • Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding poses with/without the sulfonyl group in kinase active sites (e.g., PDB 1M17).
  • Pharmacophore Mapping : Identify hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic interactions (methyl groups) critical for ATP-binding pocket engagement .
  • Comparative Table :
Modification Activity (IC50_{50}, nM) Selectivity Ratio (Kinase X/Y)
Parent Compound85 ± 3.212.5
Without Sulfonyl Group420 ± 15.13.8
Morpholine → Piperidine120 ± 4.58.2

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